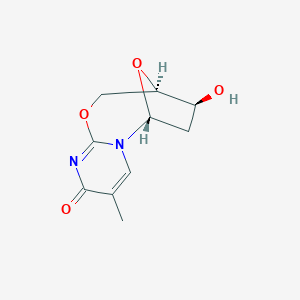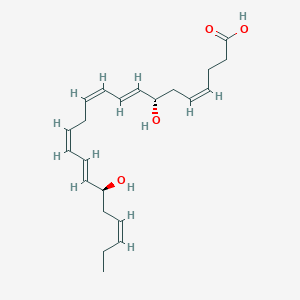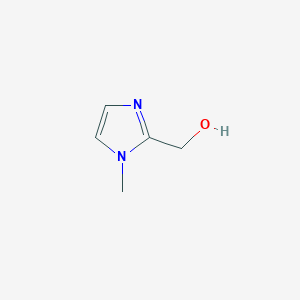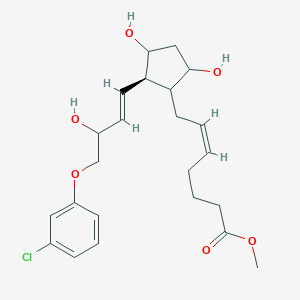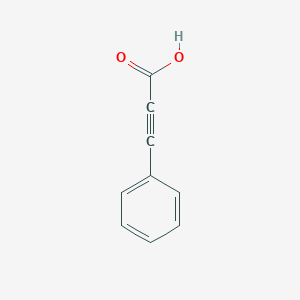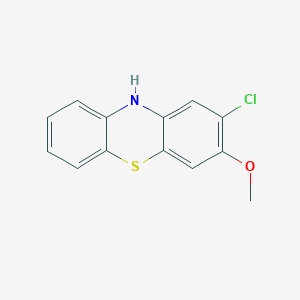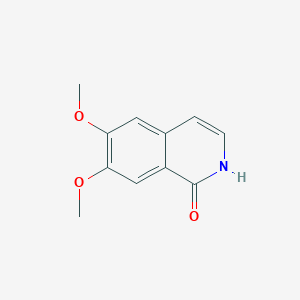
3-Methylbuta-1,3-dien-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylbuta-1,3-dien-2-yl acetate, also known as isopentenyl acetate, is a naturally occurring organic compound that is widely used in scientific research. It is a colorless liquid with a sweet, fruity odor and is commonly found in fruits such as apples, bananas, and oranges. This compound has a wide range of applications in various fields of research, including biochemistry, molecular biology, and pharmacology.
作用机制
The mechanism of action of 3-Methylbuta-1,3-dien-2-yl acetate is not fully understood, but it is believed to act as a signaling molecule in various biological processes. It is thought to activate certain enzymes involved in the biosynthesis of isoprenoids, which are important molecules in various cellular processes.
生化和生理效应
3-Methylbuta-1,3-dien-2-yl acetate has various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative stress. It also has anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, it has been shown to have a positive effect on the immune system by increasing the production of certain immune cells.
实验室实验的优点和局限性
One of the main advantages of using 3-Methylbuta-1,3-dien-2-yl acetate in lab experiments is its availability and low cost. It is also relatively stable and can be stored for long periods of time. However, one limitation is its volatility, which can make it difficult to handle in certain experiments. Additionally, its odor can interfere with certain assays and experiments.
未来方向
There are numerous future directions for research involving 3-Methylbuta-1,3-dien-2-yl acetate. One area of interest is its potential use as a therapeutic agent in various diseases, including cancer and cardiovascular disease. Additionally, research is needed to further understand its mechanism of action and its effects on various cellular processes. Finally, there is a need for the development of more efficient and sustainable methods of synthesizing this compound.
合成方法
The synthesis of 3-Methylbuta-1,3-dien-2-yl acetate can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One of the most common methods of synthesizing this compound is through the condensation of isopentenol and acetic acid.
科学研究应用
3-Methylbuta-1,3-dien-2-yl acetate is widely used in scientific research due to its various applications in different fields. In biochemistry, it is used as a precursor for the biosynthesis of isoprenoids, which are important molecules involved in various biological processes, including cell signaling, membrane structure, and hormone synthesis. In molecular biology, it is used as a substrate for the enzymatic synthesis of 3-Methylbuta-1,3-dien-2-yl acetateated tRNAs, which are essential for protein synthesis. In pharmacology, it is used as a flavoring agent and as a fragrance in perfumes and cosmetics.
属性
CAS 编号 |
16824-14-9 |
|---|---|
产品名称 |
3-Methylbuta-1,3-dien-2-yl acetate |
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC 名称 |
3-methylbuta-1,3-dien-2-yl acetate |
InChI |
InChI=1S/C7H10O2/c1-5(2)6(3)9-7(4)8/h1,3H2,2,4H3 |
InChI 键 |
IPFWQVCMDDZCMA-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=C)OC(=O)C |
规范 SMILES |
CC(=C)C(=C)OC(=O)C |
其他 CAS 编号 |
16824-14-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



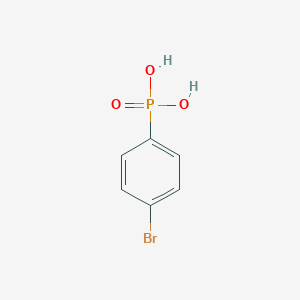
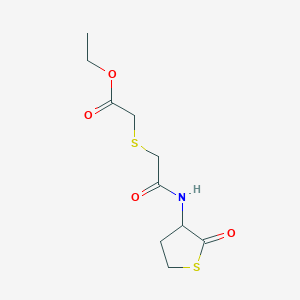
![Trimethyl (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate](/img/structure/B106323.png)
![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)
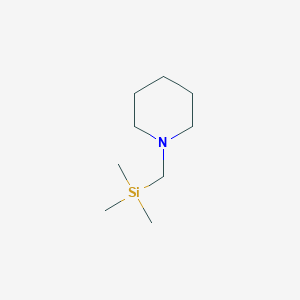
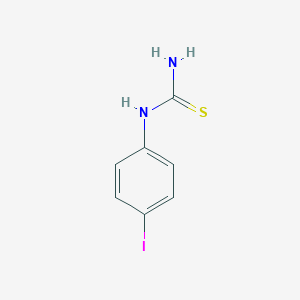
![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)
